

# The Nexus of Citreoviridin Exposure and Cardiac Beriberi: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Citreoviridin (CTV), a mycotoxin produced by several species of Penicillium and Aspergillus, has been epidemiologically linked to acute cardiac beriberi, a severe cardiovascular syndrome historically associated with thiamine (Vitamin B1) deficiency. This document provides a comprehensive technical overview of the molecular mechanisms underpinning citreoviridin's cardiotoxicity, its direct relationship with the pathophysiology of cardiac beriberi, and the experimental methodologies used to investigate these effects. By inhibiting mitochondrial ATP synthase, citreoviridin disrupts cellular energy metabolism, leading to a cascade of events that mimic and potentially exacerbate the cardiac manifestations of thiamine deficiency. This guide synthesizes toxicological data, outlines key signaling pathways, and details relevant experimental protocols to serve as a foundational resource for researchers in toxicology, cardiology, and drug development.

## Introduction: The "Yellow Rice Toxin" and Cardiac Failure

**Citreoviridin** is a polyketide mycotoxin frequently found as a contaminant in staple grains like rice and corn, particularly under conditions of improper storage. Historically, outbreaks of a fulminant type of heart failure known as "Shoshin-kakke" or acute cardiac beriberi in Japan and other regions were linked to the consumption of moldy "yellow rice". While beriberi is classically



defined as a disease of thiamine deficiency, the presence of **citreoviridin** in contaminated food sources suggests a synergistic or causative role for the mycotoxin in the development of the cardiac form of the disease.

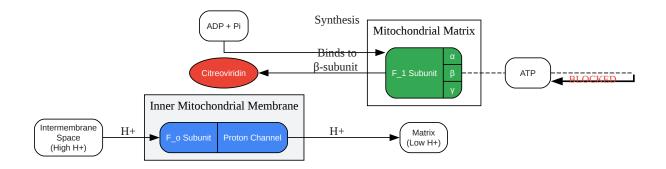
Cardiac beriberi is characterized by high-output cardiac failure, vasodilation, fluid retention, and can rapidly progress to circulatory collapse and death. The link to **citreoviridin** is predicated on the toxin's ability to induce similar neurological and cardiovascular symptoms in animal models and its profound impact on cellular energy production, a process critically dependent on thiamine.

# Molecular Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary molecular target of **citreoviridin** is the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.

#### 2.1 Binding and Inhibition

**Citreoviridin** acts as a potent, non-competitive inhibitor of the F1 subunit of the ATP synthase complex. Specifically, it binds to the  $\beta$ -subunit of the F1 portion, at a site distinct from that of other inhibitors like aurovertin. This binding event locks the enzyme in a conformation that prevents both ATP synthesis and, to a lesser extent, ATP hydrolysis. This inhibition is highly specific and potent, with dissociation constants (KD) in the micromolar to nanomolar range, effectively shutting down the primary engine of cellular energy production.



Click to download full resolution via product page



**Diagram 1.** Mechanism of **Citreoviridin** (CTV) inhibition of F1Fo-ATP synthase.

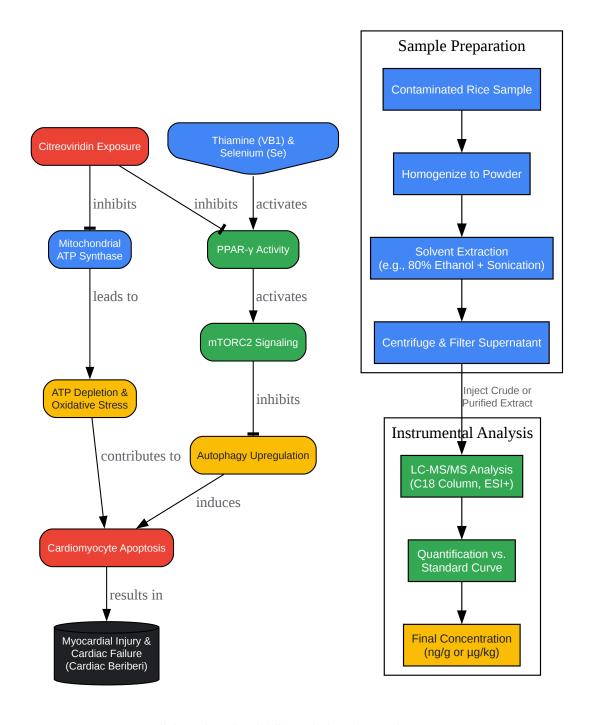
### Pathophysiological Link to Cardiac Beriberi

The inhibition of ATP synthase by **citreoviridin** initiates a cascade of cellular events that culminates in the clinical manifestations of cardiac beriberi. The heart, with its exceptionally high energy demand, is particularly vulnerable to this disruption in ATP production.

- 3.1 Energy Depletion and Metabolic Shift A severe reduction in cellular ATP impairs all energy-dependent processes within cardiomyocytes, including muscle contraction (systolic dysfunction), relaxation (diastolic dysfunction), and maintenance of ion gradients by pumps like Na+/K+-ATPase and Ca2+-ATPase. This energy crisis forces a shift to anaerobic glycolysis, leading to the accumulation of lactate and subsequent lactic acidosis, a key feature of severe beriberi.
- 3.2 The PPAR-y-mTORC2 Signaling Pathway Recent research has elucidated a specific signaling pathway through which **citreoviridin** induces cardiotoxicity.
- PPAR-y Inhibition: Citreoviridin inhibits the transcriptional activity of Peroxisome
   Proliferator-Activated Receptor-gamma (PPAR-y), a key regulator of fatty acid metabolism
   and inflammation.
- mTORC2 Downregulation: Inhibition of PPAR-y leads to the downregulation of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a crucial kinase for cell survival and metabolism.
- Autophagy Induction: The suppression of the PPAR-y-mTORC2 axis stimulates autophagy, the cellular process of self-digestion.
- Apoptosis: Dysregulated and excessive autophagy can trigger apoptosis (programmed cell death) through the lysosomal-mitochondrial axis, leading to cardiomyocyte loss, myocardial injury, and heart failure.

Thiamine and selenium have been shown to protect against this cascade by enhancing the basal activity of PPAR-y, thereby counteracting the effects of **citreoviridin**.





Click to download full resolution via product page

 To cite this document: BenchChem. [The Nexus of Citreoviridin Exposure and Cardiac Beriberi: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190807#link-between-citreoviridin-exposure-and-cardiac-beriberi]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com